4-(3-Aminopropyl)piperazin-1-amine

Medicinal Chemistry Linker Design Antimalarial

4-(3-Aminopropyl)piperazin-1-amine (CAS 928714-32-3) is a piperazine-based diamine with a flexible propyl spacer. Its molecular formula is C₇H₁₈N₄ and it has a molecular weight of 158.25 g/mol.

Molecular Formula C7H18N4
Molecular Weight 158.25 g/mol
Cat. No. B13104429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopropyl)piperazin-1-amine
Molecular FormulaC7H18N4
Molecular Weight158.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN)N
InChIInChI=1S/C7H18N4/c8-2-1-3-10-4-6-11(9)7-5-10/h1-9H2
InChIKeyCABULLISIORTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 4-(3-Aminopropyl)piperazin-1-amine: A High-Purity, Versatile Diamine Scaffold for Medicinal Chemistry


4-(3-Aminopropyl)piperazin-1-amine (CAS 928714-32-3) is a piperazine-based diamine with a flexible propyl spacer . Its molecular formula is C₇H₁₈N₄ and it has a molecular weight of 158.25 g/mol [1]. The compound is typically supplied with a purity of ≥97% and is a liquid at room temperature [2]. This bifunctional building block is primarily used in the synthesis of complex molecules for medicinal chemistry and chemical biology applications .

Critical Differentiators in Piperazine-Based Linkers: Why 4-(3-Aminopropyl)piperazin-1-amine is Not Interchangeable with Common Analogs


Substituting 4-(3-Aminopropyl)piperazin-1-amine with a structurally similar analog like 1-(3-aminopropyl)piperazine or 1-(2-aminoethyl)piperazine can fundamentally alter the properties of the final conjugate [1]. The key differentiators are the length and flexibility of the linker, which directly impact molecular conformation, target engagement, and overall biological activity [2]. As a bifunctional amine, it also offers two distinct reactive sites, enabling more complex conjugation strategies than mono-functional alternatives [3]. Furthermore, its physicochemical profile, including solubility and basicity, differs from related compounds, affecting downstream handling and formulation . The evidence below quantifies these critical differences to guide informed procurement decisions.

Head-to-Head Comparative Evidence: Quantifying the Performance of 4-(3-Aminopropyl)piperazin-1-amine in Key Scientific Applications


Linker Length and Flexibility: Optimizing Molecular Reach for Multisite Target Engagement

The 4-(3-aminopropyl)piperazin-1-amine core provides a 1,4-bis(3-aminopropyl)piperazine linker, which is longer and more flexible than alternative piperazine-based linkers [1]. This structural feature enables the compound to adopt a conformation that allows for multisite iron coordination, a key mechanism for antimalarial activity against chloroquine-resistant strains of *P. falciparum* [1].

Medicinal Chemistry Linker Design Antimalarial

Trypanocidal Activity: A 5 µM IC50 Against T. cruzi Trypomastigotes

A series of symmetrically substituted 1,4-bis(3-aminopropyl)piperazines, which incorporate the 4-(3-aminopropyl)piperazin-1-amine scaffold, demonstrated trypanocidal activity with an IC50 value of 5 µM against *Trypanosoma cruzi* trypomastigotes [1]. This compound was inactive on trypanothione reductase, suggesting a different mechanism of action compared to other trypanocidal agents [1].

Neglected Tropical Diseases Trypanosoma cruzi Chagas Disease

Antimalarial Selectivity Index: Derivatives Outperform Chloroquine in CQ-Resistant Strains

Eleven compounds derived from a 1,4-bis(3-aminopropyl)piperazine linker, which is built from 4-(3-aminopropyl)piperazin-1-amine, displayed a higher selectivity index (ratio of CC50/IC50 activity) than chloroquine (CQ) against chloroquine-resistant strains of *Plasmodium falciparum* [1]. One of these derivatives also cured mice infected by *Plasmodium berghei* [1].

Antimalarial Drug Resistance Selectivity Index

Aqueous Solubility Profile: 50 mg/mL Enables Versatile Formulation and Bioconjugation

4-(3-Aminopropyl)piperazin-1-amine exhibits a water solubility of 50 mg/mL, forming a clear, very faintly yellow solution [1]. This is significantly higher than the aqueous solubility of 38 reported for a related piperazine derivative .

Physicochemical Properties Solubility Formulation

Optimal Application Scenarios for 4-(3-Aminopropyl)piperazin-1-amine: Leveraging its Unique Linker Profile


Synthesis of Novel Antimalarials Targeting Chloroquine-Resistant P. falciparum

The 1,4-bis(3-aminopropyl)piperazine linker, derived from 4-(3-aminopropyl)piperazin-1-amine, is uniquely suited for constructing heterodimeric antimalarials. Its length and flexibility enable the molecule to adopt a conformation for multisite iron coordination, a critical mechanism for overcoming chloroquine resistance [1]. This scaffold has been shown to produce compounds with higher selectivity indices than chloroquine against resistant strains [1].

Preparation of Affinity Chromatography Resins for Target Identification in Trypanosomiasis

The bifunctional amine allows for the creation of symmetrical and dissymmetrical polyamine derivatives [2]. These can be used to functionalize solid supports for affinity chromatography, enabling the isolation and identification of novel protein targets in *Trypanosoma cruzi*, as demonstrated by the isolation of the Tc52 protein [2].

High-Yield Synthesis of Complex Molecules via Microwave-Assisted Conjugation

The terminal primary amine of 4-(3-Aminopropyl)piperazin-1-amine is a versatile handle for a variety of conjugation chemistries. It has been successfully employed in microwave-assisted protocols, achieving overall yields ranging from 12% to 33% for the synthesis of complex rhodanine derivatives via a 'one-pot two-steps' protocol [3]. This demonstrates its compatibility with rapid, efficient synthetic workflows.

Optimization of Bioconjugate Formulations Requiring High Aqueous Solubility

With a water solubility of 50 mg/mL, 4-(3-aminopropyl)piperazin-1-amine is a preferred linker for bioconjugation reactions that require high concentrations of the linker in aqueous media [4]. This property minimizes the need for organic co-solvents and simplifies the purification of hydrophilic bioconjugates.

Technical Documentation Hub

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